2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile
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Overview
Description
GSK-3395879 is a selective, orally bioavailable antagonist of transient receptor potential vanilloid-4 (TRPV4) with an IC50 of 1 nM for human TRPV4 . This compound has been developed by GlaxoSmithKline and is primarily used for research purposes, particularly in the study of TRPV4-related biological processes .
Preparation Methods
The synthetic route for GSK-3395879 involves the preparation of pyrrolidine sulfonamides. The process includes several steps to ensure the compound’s high potency and bioavailability. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not widely documented, but the compound is available for research purposes through custom synthesis services .
Chemical Reactions Analysis
GSK-3395879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are limited.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonamide and pyrrolidine groups.
Common reagents and conditions used in these reactions are not extensively detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GSK-3395879 has several scientific research applications, including:
Chemistry: Used as a tool for studying the biology of TRPV4 channels and their role in various physiological processes.
Biology: Helps in understanding the function of TRPV4 in cellular signaling and its involvement in diseases.
Industry: Utilized in the development of new drugs targeting TRPV4 channels.
Mechanism of Action
GSK-3395879 exerts its effects by selectively antagonizing the TRPV4 channel. This inhibition prevents the influx of calcium ions through the TRPV4 channel, thereby modulating various cellular processes. The molecular targets include the TRPV4 channel itself, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
GSK-3395879 is unique due to its high selectivity and potency for TRPV4. Similar compounds include:
Capsaicin: A TRPV1 agonist with different biological activities.
Oleoyl Serotonin: An antagonist of TRPV1 with different selectivity and potency.
Methyl Salicylate: An organic ester with different applications and mechanisms.
These compounds differ in their target specificity, biological activities, and potential therapeutic applications.
Properties
Molecular Formula |
C20H15F4N3O5S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2 |
InChI Key |
RAYCYIKGBWRQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |
Origin of Product |
United States |
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